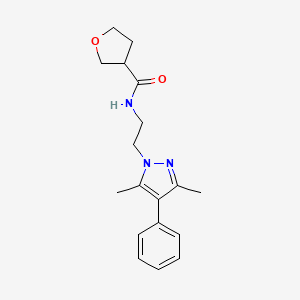
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It is a small molecule that belongs to the class of pyridine derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide in lab experiments include its low molecular weight, high purity, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the research of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential applications of the compound in the treatment of neurodegenerative disorders.
3. Development of more efficient synthesis methods for the compound.
4. Evaluation of the potential toxicity and safety of the compound.
5. Investigation of the potential applications of the compound in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It possesses various biological activities and has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of the compound and to evaluate its potential toxicity and safety.
Synthesis Methods
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with 2-amino-4,6-dimethylpyridine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yield and purity.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to possess various biological activities that make it a potential candidate for scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-12(2)7-15(6-11)20-17(22)10-21-14(4)8-13(3)16(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAYNOFEWXRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)






![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)


